molecular formula C9H13NO2 B2862700 2-[4-(Aminomethyl)phenoxy]ethan-1-ol CAS No. 182964-58-5

2-[4-(Aminomethyl)phenoxy]ethan-1-ol

Cat. No.: B2862700
CAS No.: 182964-58-5
M. Wt: 167.208
InChI Key: GEHZGEZFRQBILO-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Features of the Phenoxyethylamine Scaffold

2-[4-(Aminomethyl)phenoxy]ethan-1-ol belongs to the chemical class of phenoxyethylamines. The core of this scaffold is a phenoxy group—a phenyl ring linked to an oxygen atom—which is in turn connected to an ethylamine (B1201723) chain. cymitquimica.com This fundamental structure provides a unique combination of aromatic and aliphatic properties. The amine group imparts basicity, allowing for a variety of chemical reactions such as acylation and alkylation. cymitquimica.com

Table 1: Physicochemical Properties of this compound

Property Value
IUPAC Name 2-[4-(aminomethyl)phenoxy]ethanol
CAS Number 182964-58-5
Molecular Formula C₉H₁₃NO₂ vulcanchem.com
Molecular Weight 167.21 g/mol vulcanchem.comsigmaaldrich.com
InChI Key GEHZGEZFRQBILO-UHFFFAOYSA-N sigmaaldrich.com

Overview of Research Trajectories in Amine- and Alcohol-Functionalized Aromatic Ethers

Research into amine- and alcohol-functionalized aromatic ethers is a dynamic field, largely due to the wide range of properties and applications these "designer" molecules can possess. rsc.orgresearchgate.net The ability to systematically modify the structure by altering the nature of the aromatic ring, the length of the alkyl chains, and the type of functional groups allows for the fine-tuning of physicochemical properties like viscosity, polarity, and thermal stability. rsc.orgresearchgate.net

One significant area of research is the development of task-specific ionic liquids, where ether and alcohol functionalities are incorporated to enhance properties such as biodegradability, and to improve their performance in applications like extractions, gas separations, and as electrolytes. rsc.org The functional groups can influence the hydrogen bonding capabilities and hydrophilicity of the resulting materials. rsc.orgresearchgate.net

Furthermore, the synthesis of novel ether amines and their derivatives is being explored for their potential as surfactants and as intermediates in the creation of more complex molecules. google.com The functionalization of amines, including those on aromatic scaffolds, is a key area of methodology development in organic synthesis, with techniques like photoredox catalysis being employed to create new chemical bonds under mild conditions. acs.org The impact of amine functionalization is also being studied in the context of polymer chemistry, where it can influence the properties of materials like poly(furfuryl alcohol). researchgate.net

Significance of the Phenoxyethylamine Motif in Synthetic Organic Chemistry

The phenoxyethylamine motif is a valuable structural unit in synthetic organic chemistry, primarily serving as a versatile building block for the construction of more complex molecules. cymitquimica.com Its utility stems from the presence of multiple reactive sites that can be selectively modified. The amine functionality allows for the introduction of a wide range of substituents, making it a key component in the synthesis of various target compounds. cymitquimica.comchemicalbook.com

The phenoxyethylamine scaffold is of interest in medicinal chemistry, where it is a component of molecules exhibiting a range of biological activities. chemicalbook.com The synthesis of derivatives of this motif allows for the exploration of structure-activity relationships, a fundamental concept in drug discovery.

A common synthetic route to access molecules like this compound involves a two-step process starting from a substituted phenol (B47542). vulcanchem.com This typically includes an etherification reaction to introduce the alcohol-containing side chain, followed by a reductive amination to install the aminomethyl group. vulcanchem.com The reliability of these synthetic transformations makes the phenoxyethylamine motif readily accessible for further chemical exploration.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
2-Phenoxyethylamine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(aminomethyl)phenoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4,11H,5-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHZGEZFRQBILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Synthesis of 2 4 Aminomethyl Phenoxy Ethan 1 Ol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 2-[4-(aminomethyl)phenoxy]ethan-1-ol reveals several logical disconnections. The most apparent bond formations to consider are the ether linkage and the carbon-nitrogen bond of the aminomethyl group.

One primary disconnection is at the ether oxygen, suggesting a Williamson ether synthesis approach. This would involve a 4-(aminomethyl)phenol derivative and a 2-haloethanol or a protected version thereof. Alternatively, the disconnection can be made between the aromatic ring and the aminomethyl group, pointing towards the functionalization of a pre-formed phenoxyethanol (B1677644) moiety.

A common and effective synthetic strategy begins with a more stable and readily available starting material, such as 4-hydroxybenzaldehyde (B117250). In this approach, the ethan-1-ol side chain is first introduced via etherification, followed by the conversion of the aldehyde group to the aminomethyl group through reductive amination. This multi-step synthesis allows for controlled functional group transformations and generally provides good yields.

Strategies for Constructing the 4-(Aminomethyl)phenoxy Moiety

The formation of the 4-(aminomethyl)phenoxy core is a critical aspect of the synthesis, and several methods can be employed.

Alkylation of Phenolic Precursors with Halo-alkyl Amines or Protected Analogs

The Williamson ether synthesis is a classical and widely used method for forming ethers. masterorganicchemistry.comwikipedia.orggordon.educhem-station.comlibretexts.org In the context of synthesizing this compound, this would involve the reaction of a phenoxide with a suitable halo-alkanol. One approach is the alkylation of 4-hydroxybenzylamine (B1666329) (also known as 4-(aminomethyl)phenol) with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.

However, the presence of the free amino group in 4-hydroxybenzylamine can lead to side reactions, such as N-alkylation. To circumvent this, a protected form of the amine is often used. For instance, the amino group can be protected as a phthalimide, which can be later removed by hydrolysis.

ReactantsReagents/ConditionsProduct
4-Hydroxybenzylamine, 2-ChloroethanolBase (e.g., K₂CO₃), Solvent (e.g., DMF)This compound
Potassium Phthalimide, 1-chloro-2-(4-nitrophenoxy)ethane-N-(2-(4-nitrophenoxy)ethyl)isoindoline-1,3-dione

Reduction of Nitrile or Nitro functionalities on the Aromatic Ring

An alternative and often more efficient strategy involves introducing the aminomethyl group precursor, such as a nitrile or a nitro group, onto the aromatic ring before or after the formation of the ether linkage. These groups can then be reduced to the desired amine in a subsequent step.

A common pathway starts with 4-nitrophenol. The phenolic hydroxyl group is first alkylated with a 2-haloethanol to form 2-(4-nitrophenoxy)ethan-1-ol. The nitro group is then reduced to an amino group, yielding 2-(4-aminophenoxy)ethan-1-ol. This intermediate can then be converted to the final product.

Alternatively, starting with 4-cyanophenol, etherification with a 2-haloethanol would yield 2-(4-cyanophenoxy)ethan-1-ol. The nitrile group can then be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to give the target molecule.

PrecursorReducing Agent/ConditionsProduct
2-(4-Nitrophenoxy)ethan-1-olH₂, Pd/C or Fe/NH₄Cl2-(4-Aminophenoxy)ethan-1-ol
2-(4-Cyanophenoxy)ethan-1-olLiAlH₄ or H₂/Raney NiThis compound

Direct Aminomethylation of Aromatic Compounds

Direct aminomethylation of a phenolic compound can be achieved through the Mannich reaction. oarjbp.combrunel.ac.ukwikipedia.orgresearchgate.net This three-component reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and ammonia (B1221849) or a primary or secondary amine. oarjbp.com In this case, 2-phenoxyethan-1-ol could potentially be directly aminomethylated at the para position of the phenol (B47542) ring using formaldehyde and ammonia.

The Mannich reaction typically proceeds under acidic or basic conditions. The reaction first involves the formation of an iminium ion from the amine and formaldehyde, which then acts as the electrophile for the electron-rich aromatic ring of the phenol. wikipedia.org

ReactantsProduct
2-Phenoxyethan-1-ol, Formaldehyde, AmmoniaThis compound

Routes to the Ethan-1-ol Side Chain

The introduction of the ethan-1-ol side chain is most commonly achieved through the formation of an ether linkage.

Ring-Opening Reactions of Epoxides with Phenols or Phenoxide Anions

A powerful method for the formation of the 2-phenoxyethan-1-ol structure is the ring-opening of an epoxide, such as ethylene (B1197577) oxide, with a phenol or a phenoxide anion. This reaction is a type of nucleophilic substitution where the phenoxide acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring and the formation of the ether linkage and a hydroxyl group.

This reaction can be catalyzed by either acid or base. Under basic conditions, the more nucleophilic phenoxide ion attacks the less sterically hindered carbon of the epoxide in an Sₙ2-like manner. This method is highly efficient for creating the desired side chain. For the synthesis of this compound, this reaction would typically be performed on a phenol derivative where the aminomethyl group is either already present (or protected) or will be introduced in a later step, for example, starting with 4-hydroxybenzylamine or 4-hydroxybenzonitrile.

ReactantsCatalyst/ConditionsProduct
4-Hydroxybenzonitrile, Ethylene OxideBase (e.g., NaOH)2-(4-Cyanophenoxy)ethan-1-ol
4-Hydroxybenzylamine, Ethylene OxideBase (e.g., NaOH)This compound

Reduction of Precursors to Form the Aminomethyl Group

A prevalent strategy for synthesizing this compound involves the chemical reduction of a nitrile or aldehyde precursor. In these pathways, the ethan-1-ol side chain is typically installed first, followed by the transformation of a different functional group into the required aminomethyl group.

One common precursor is 4-(2-hydroxyethoxy)benzonitrile (B2423785). uni.lu This intermediate already contains the desired phenoxy-ethanol structure. The synthesis of this precursor is often achieved by reacting 4-cyanophenol with a suitable two-carbon electrophile (discussed in section 2.3.3). The critical step is the reduction of the nitrile group (-C≡N) to a primary aminomethyl group (-CH2NH2). This transformation can be accomplished using various reducing agents. Catalytic hydrogenation is a widely used industrial method, employing catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere. google.com This method is favored for its efficiency and the production of clean products.

Alternatively, chemical reducing agents can be employed. Reagents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent are highly effective for this type of reduction. However, due to the high reactivity of LiAlH4, careful control of reaction conditions is necessary. Other hydride reagents, such as boranes or sodium borohydride (B1222165) in the presence of a catalyst, can also be utilized. researchgate.net

Another viable route starts with 4-(2-hydroxyethoxy)benzaldehyde. vulcanchem.com This aldehyde can be converted to the aminomethyl group through a process called reductive amination. wikipedia.orgorganicreactions.org In this two-step, one-pot reaction, the aldehyde first reacts with an ammonia source, such as ammonia or ammonium (B1175870) acetate (B1210297), to form an intermediate imine. vulcanchem.com This imine is then reduced in situ to the primary amine. masterorganicchemistry.com Common reducing agents for this step include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are milder than LiAlH4 and selectively reduce the imine in the presence of the original aldehyde. vulcanchem.commasterorganicchemistry.com

Below is a data table summarizing typical conditions for these reductive pathways.

Table 1: Comparison of Reductive Methods for Aminomethyl Group Formation
Starting PrecursorMethodKey Reagents & ConditionsTypical Yield (%)Reference
4-(2-hydroxyethoxy)benzonitrileCatalytic HydrogenationH₂, Raney Nickel or Pd/C, elevated pressure and temperatureHigh google.com
4-(2-hydroxyethoxy)benzonitrileChemical Reduction1. LiAlH₄ in THF/ether; 2. Aqueous workupGood to High researchgate.net
4-(2-hydroxyethoxy)benzaldehydeReductive AminationNH₄OAc, NaBH₃CN, in Methanol~65% vulcanchem.com

Nucleophilic Substitution Reactions Involving Ethylene Oxide Derivatives

The formation of the ether bond in this compound is commonly achieved via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This method involves a nucleophilic substitution (SN2) reaction between a phenoxide ion and an alkyl halide. masterorganicchemistry.com

In a typical synthesis of the precursor 4-(2-hydroxyethoxy)benzonitrile, the starting material is 4-cyanophenol (also known as p-hydroxybenzonitrile). nih.gov The phenolic proton is acidic and can be removed by a suitable base, such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), or sodium hydride (NaH), to form a highly nucleophilic phenoxide ion. edubirdie.comlibretexts.org

This phenoxide then reacts with an electrophile containing a two-carbon unit destined to become the hydroxyethyl (B10761427) group. Common electrophiles for this purpose include 2-chloroethanol or 2-bromoethanol. The alkoxide attacks the carbon atom bearing the halogen, displacing it in an SN2 reaction to form the desired ether linkage. wikipedia.org The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) to facilitate the substitution reaction. googleapis.com

An alternative to 2-haloethanols is the use of ethylene oxide or ethylene carbonate. The reaction of the phenoxide with ethylene oxide results in the ring-opening of the epoxide to directly form the 2-hydroxyethoxy side chain.

Table 2: Conditions for Williamson Ether Synthesis of 4-(2-hydroxyethoxy)benzonitrile
Phenolic SubstrateElectrophileBaseSolventKey ConditionsReference
4-Cyanophenol2-ChloroethanolK₂CO₃DMF80°C, 12 h vulcanchem.com
4-Cyanophenol2-ChloroethyldimethylamineNaOHTolueneReflux google.com
4-Hydroxybenzonitrile2-(Dimethylamino)ethyl chlorideKOHAcetoneReflux, 8 h googleapis.comgoogle.com

Convergent and Linear Synthesis Approaches

The synthesis of this compound can be analyzed in terms of linear and convergent strategies.

A linear synthesis involves the sequential modification of a single starting material through a series of steps until the final product is formed. A common linear route to the target compound starts with 4-cyanophenol. chemicalbook.com The synthesis proceeds step-by-step:

Etherification: 4-cyanophenol is reacted with 2-chloroethanol to form 4-(2-hydroxyethoxy)benzonitrile. vulcanchem.com

Reduction: The nitrile group of 4-(2-hydroxyethoxy)benzonitrile is then reduced to the aminomethyl group to yield the final product, this compound. google.com

Optimization of Reaction Conditions and Process Development

Solvent Effects and Reaction Catalysis

The selection of an appropriate solvent is paramount in the synthesis of this compound, as it can significantly affect reaction rates and product yields. Polar aprotic solvents are often favored in the etherification step, which is a key stage in the synthesis.

A representative synthesis route involves the etherification of 4-hydroxybenzaldehyde with 2-chloroethanol. In this step, solvents like dimethylformamide (DMF) are commonly employed. The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), which facilitates the deprotonation of the phenolic hydroxyl group, thereby enhancing its nucleophilicity.

Catalysis also plays a crucial role in various synthetic methodologies. While the aforementioned etherification often relies on a stoichiometric amount of base, other synthetic transformations may benefit from catalytic approaches. For instance, palladium-catalyzed reactions are widely used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Although specific examples for the direct synthesis of this compound using palladium catalysis are not extensively detailed in the provided information, the general principles of catalysis are applicable to improving the efficiency of related synthetic steps.

The subsequent reductive amination of the intermediate, 4-(2-hydroxyethoxy)benzaldehyde, to introduce the aminomethyl group, also requires careful selection of reagents and conditions. This step often utilizes a reducing agent such as sodium cyanoborohydride in a protic solvent like methanol. The presence of an ammonia source, for example, ammonium acetate, is essential for the formation of the imine intermediate that is subsequently reduced to the desired amine.

Table 1: Solvent and Catalyst Effects on a Representative Synthesis Step

Step Solvent Catalyst/Base Reagents Typical Yield (%)
Etherification DMF K₂CO₃ 4-hydroxybenzaldehyde, 2-chloroethanol 78
Reductive Amination Methanol - 4-(2-hydroxyethoxy)benzaldehyde, NH₄OAc, NaBH₃CN 65

This table is generated based on data from a representative synthesis. Actual yields may vary depending on specific reaction conditions.

Temperature and Pressure Influence on Reaction Efficiency

Temperature is a critical parameter that directly influences the rate of chemical reactions. For the synthesis of this compound, optimizing the reaction temperature at each step is crucial for maximizing the yield and minimizing the formation of byproducts.

In the etherification of 4-hydroxybenzaldehyde with 2-chloroethanol, the reaction is typically conducted at an elevated temperature, for instance, 80°C, to ensure a reasonable reaction rate. vulcanchem.com However, excessively high temperatures should be avoided as they can lead to decomposition of reactants or products and the formation of undesirable side products.

Similarly, the reductive amination step is also temperature-sensitive. While some reductive aminations can be performed at room temperature, others may require gentle heating to proceed at an acceptable rate. The stability of the reducing agent and the imine intermediate at the reaction temperature must be considered.

The influence of pressure on the synthesis of this compound is less commonly discussed in standard laboratory procedures, as these reactions are typically carried out at atmospheric pressure. However, in an industrial setting, pressure could be utilized to control the boiling point of solvents or to enhance the rate of certain gas-liquid reactions, although specific applications to this synthesis are not detailed in the available information.

Table 2: Temperature Influence on a Key Synthetic Step

Reaction Step Temperature (°C) Observation
Etherification 80 Favorable reaction rate and yield. vulcanchem.com
Reductive Amination Room Temperature - Mild Heat Dependent on specific reagents and desired reaction time.

This table provides a general overview of temperature influences. Optimal temperatures must be determined empirically for each specific reaction setup.

Purification Techniques for Intermediate and Final Products

The isolation and purification of the intermediate, 4-(2-hydroxyethoxy)benzaldehyde, and the final product, this compound, are critical for obtaining a compound of high purity. A combination of techniques is typically employed to remove unreacted starting materials, reagents, and byproducts.

Following the etherification reaction, a common workup procedure involves quenching the reaction mixture with water and extracting the product into an organic solvent. The organic layer is then washed to remove inorganic salts and other water-soluble impurities. The crude product obtained after solvent evaporation can be further purified by recrystallization or column chromatography.

Similarly, after the reductive amination, an aqueous workup is necessary to remove the reducing agent and other salts. The pH of the solution may need to be adjusted to ensure the amine product is in its free base form for efficient extraction into an organic solvent. The final purification of this compound is often achieved through column chromatography, which separates the desired product from any remaining impurities based on their differential adsorption to a stationary phase. The purity of the final compound is then typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 3: Common Purification Techniques

Step Purification Method Description
Post-Etherification Extraction, Washing, Recrystallization/Column Chromatography Removal of inorganic salts, unreacted starting materials, and byproducts.
Post-Reductive Amination Aqueous Workup, Extraction, Column Chromatography Removal of reducing agents, salts, and purification of the final product.

Advanced Spectroscopic and Analytical Characterization of 2 4 Aminomethyl Phenoxy Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR analysis of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol, the spectrum is anticipated to display distinct signals corresponding to each unique proton environment. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons of the aminomethyl (-CH₂NH₂), ethoxy (-OCH₂CH₂OH), and hydroxyl (-OH) groups will each produce unique resonances. The chemical shifts (δ) are influenced by the electronic environment, and the splitting patterns (multiplicity) are determined by the number of neighboring protons according to the n+1 rule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.25 Doublet 2H Ar-H (ortho to -CH₂NH₂)
~ 6.90 Doublet 2H Ar-H (ortho to -OCH₂CH₂OH)
~ 4.05 Triplet 2H -OCH₂-
~ 3.85 Triplet 2H -CH₂OH
~ 3.75 Singlet 2H -CH₂NH₂
(variable) Broad Singlet 2H -NH₂

Note: Data are predicted based on theoretical principles and analysis of similar structures. Solvent is assumed to be DMSO-d₆.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern, while the aliphatic carbons of the aminomethyl and ethoxy groups will resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~ 158.0 Ar-C (C-O)
~ 130.5 Ar-C (C-CH₂NH₂)
~ 129.5 Ar-CH (ortho to -CH₂NH₂)
~ 114.5 Ar-CH (ortho to -OCH₂CH₂OH)
~ 69.0 -OCH₂-
~ 60.0 -CH₂OH

Note: Data are predicted based on theoretical principles and analysis of similar structures. Solvent is assumed to be DMSO-d₆.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a clear correlation between the signals of the -OCH₂- and -CH₂OH protons, confirming their connectivity within the ethanol (B145695) side chain. It would also show correlations between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by correlating it to its attached proton(s). For example, the aromatic ¹H signal at ~7.25 ppm would correlate with the ¹³C signal at ~129.5 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding. It can be used to confirm the substitution pattern on the aromatic ring by showing through-space correlations between protons on adjacent groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for its amine, hydroxyl, ether, and aromatic components.

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3200 O-H stretch, N-H stretch Alcohol (-OH), Primary Amine (-NH₂)
3100 - 3000 C-H stretch (sp²) Aromatic C-H
3000 - 2850 C-H stretch (sp³) Aliphatic C-H
1610, 1510 C=C stretch Aromatic Ring
1240 C-O-C stretch (asymmetric) Aryl Ether
1170 C-N stretch Amine

Note: Predicted values are based on standard functional group absorption regions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

HRMS is used to determine the exact molecular mass of a compound, which allows for the calculation of its elemental formula. For this compound (C₉H₁₃NO₂), the monoisotopic mass can be calculated with high precision. The experimentally determined mass from an HRMS analysis should match this theoretical value to within a few parts per million (ppm), providing strong evidence for the compound's identity and purity.

Table 4: Predicted HRMS Data for this compound

Parameter Value
Molecular Formula C₉H₁₃NO₂
Calculated Monoisotopic Mass 167.09463 u
Expected Ion (e.g., ESI+) [M+H]⁺

Note: Values are calculated based on IUPAC atomic weights.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The phenoxy chromophore in this compound is expected to exhibit characteristic absorption bands in the ultraviolet region, typically arising from π → π* transitions within the benzene ring. The presence of auxochromic groups like the amino and ether functionalities can cause shifts in the absorption maxima (λmax).

Table 5: Predicted UV-Vis Absorption Data for this compound

λmax (nm) Type of Transition Chromophore
~ 220 π → π* Benzene Ring

Note: Predicted values are based on typical absorptions for substituted phenols and anilines. The solvent can influence the exact position of λmax.

Chemical Reactivity and Transformation of 2 4 Aminomethyl Phenoxy Ethan 1 Ol

Reactivity of the Primary Aminomethyl Moiety

The primary amine of the aminomethyl group (-CH₂NH₂) is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This moiety readily participates in a variety of bond-forming reactions.

The primary amine of 2-[4-(aminomethyl)phenoxy]ethan-1-ol reacts with carboxylic acid derivatives such as acyl chlorides, acid anhydrides, and esters in a process known as nucleophilic acyl substitution to form stable amide bonds. sphinxsai.com This reaction is fundamental in the synthesis of numerous compounds. The reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride, carboxylate). sphinxsai.comnih.gov

The general scheme for amide formation is as follows:

Reaction with Acyl Chloride: The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen results in the corresponding N-substituted amide.

Reaction with Acid Anhydride: Similarly, the amine attacks one of the carbonyl carbons of the anhydride. A carboxylate ion serves as the leaving group, yielding the amide and a carboxylic acid.

These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.

Table 1: Representative Nucleophilic Acyl Substitution Reactions

Acylating Agent Product Typical Conditions
Acetyl chloride N-{[4-(2-hydroxyethoxy)phenyl]methyl}acetamide Inert solvent (e.g., DCM), Base (e.g., triethylamine), 0°C to RT

The primary amine can be converted into secondary and tertiary amines through alkylation or reductive amination.

Direct Alkylation: This involves the reaction of the amine with alkyl halides in an SN2 reaction. However, this method can be difficult to control and often results in a mixture of mono-, di-, and even tri-alkylated products, including the formation of a quaternary ammonium (B1175870) salt.

Reductive Amination: A more controlled and widely used method is reductive amination (also known as reductive alkylation). organic-chemistry.org This process involves two main steps:

Imine Formation: The primary amine reacts with a ketone or aldehyde to form an imine (Schiff base) intermediate. organic-chemistry.org

Reduction: The intermediate imine is then reduced in situ to the corresponding secondary amine using a suitable reducing agent. nih.gov Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org

This one-pot procedure is highly efficient for forming secondary amines. nih.gov To synthesize a tertiary amine, the resulting secondary amine can undergo a second reductive amination with a different (or the same) aldehyde or ketone. This method is highly valued for its selectivity and the mild conditions under which it can be performed. nih.govresearchgate.net

Table 2: Synthesis of Secondary Amines via Reductive Amination

Carbonyl Compound Reducing Agent Product
Acetone (B3395972) Sodium triacetoxyborohydride 2-({4-[(isopropylamino)methyl]phenoxy})ethan-1-ol

The primary amine of this compound can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. wjpsonline.comnih.gov This reaction is typically reversible and is often carried out by heating the reactants in a solvent such as ethanol (B145695) or methanol, with the removal of water to drive the equilibrium towards the product. rsc.org Acid or base catalysis can also be employed. eijppr.com

The formation of the C=N double bond in the Schiff base is a result of a two-step addition-elimination mechanism. eijppr.com The amine first adds to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the imine. eijppr.com Schiff bases are important intermediates in various organic syntheses and are studied for their diverse biological activities. nih.gov

Table 3: Examples of Schiff Base Formation

Carbonyl Compound Reaction Conditions Product (Schiff Base)
Salicylaldehyde Ethanol, reflux 2-({[4-(2-hydroxyethoxy)phenyl]methylimino}methyl)phenol

The nucleophilic primary amine readily reacts with isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) to produce urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions are typically rapid and proceed via the nucleophilic addition of the amine to the electrophilic central carbon atom of the isocyanate or isothiocyanate group. beilstein-journals.orgresearchgate.net

Urea Formation: The reaction with an isocyanate yields a substituted urea. This reaction is generally exothermic and does not require a catalyst. researchgate.netresearchgate.net

Thiourea Formation: The reaction with an isothiocyanate produces a substituted thiourea.

These reactions are highly efficient and are fundamental in the synthesis of various polymers (like polyureas) and molecules with pharmaceutical interest. nih.gov

Transformations of the Primary Ethan-1-ol Hydroxyl Group

The primary alcohol (-CH₂OH) in the ethan-1-ol side chain is also a key site for chemical modification, primarily through oxidation reactions.

The primary alcohol group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. libretexts.orglibretexts.org

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, milder, anhydrous oxidizing agents are required. Reagents such as Pyridinium Chlorochromate (PCC) are effective for this transformation. libretexts.org The reaction must be carried out in the absence of water to prevent the formation of the gem-diol hydrate, which would be further oxidized to the carboxylic acid. wikipedia.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents, typically in aqueous media, will oxidize the primary alcohol directly to a carboxylic acid. masterorganicchemistry.com Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, generated from CrO₃ and sulfuric acid, also known as the Jones reagent), and sodium dichromate (Na₂Cr₂O₇). wikipedia.orgmasterorganicchemistry.com The reaction proceeds through the intermediate aldehyde, which is rapidly oxidized in the presence of water. wikipedia.org More modern and selective methods, such as using 2,2,6,6-tetramethyl-1-piperidine N-oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like sodium hypochlorite, can also achieve this transformation under milder conditions. nih.gov

Table 4: Oxidation Products of the Ethan-1-ol Moiety

Oxidizing Agent Product
Pyridinium Chlorochromate (PCC) in CH₂Cl₂ 2-[4-(aminomethyl)phenoxy]acetaldehyde
Potassium Permanganate (KMnO₄), basic, then H₃O⁺ 2-[4-(aminomethyl)phenoxy]acetic acid

Esterification and Etherification Reactions

The presence of a primary hydroxyl group on the ethanol side-chain of this compound makes it a prime candidate for both esterification and etherification reactions. These reactions target the alcohol moiety to form esters and ethers, respectively, thereby modifying the compound's polarity and chemical properties.

Esterification: The primary alcohol can be readily converted into an ester through reaction with various acylating agents. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. However, due to the presence of the basic aminomethyl group which would be protonated under these conditions, this method might require specific optimization. A more efficient route involves the use of more reactive acylating agents like acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct.

The primary amine group can also react with acylating agents to form an amide. This presents a challenge in chemoselectivity. To achieve selective esterification of the alcohol, the more nucleophilic amine group would typically require a protecting group, such as a tert-butoxycarbonyl (Boc) group, prior to the esterification step.

Etherification: The hydroxyl group can also undergo etherification. The Williamson ether synthesis is a classic and effective method, particularly for forming ethers from phenols and alcohols. youtube.comwikipedia.org This SN2 reaction involves deprotonating the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide. youtube.comwikipedia.orgyoutube.commasterorganicchemistry.com For this compound, this would first involve reaction with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. Subsequent reaction with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) would yield the desired ether. youtube.com Similar to esterification, the amine functionality may need protection to prevent side reactions, such as N-alkylation.

Table 1: Representative Esterification and Etherification Reactions

Reaction Type Reagents Product Structure Notes
Esterification Acetyl Chloride, Pyridine 2-[4-(Aminomethyl)phenoxy]ethyl acetate (B1210297) Amine protection may be required for selectivity.

| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 1-Methoxy-2-[4-(aminomethyl)phenoxy]ethane | Classic SN2 mechanism; amine protection may be needed. |

Halogenation and Subsequent Nucleophilic Displacement

Modification of the ethanol side-chain can also be achieved through halogenation of the primary alcohol, followed by nucleophilic displacement. The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group, typically a halide. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for converting primary alcohols into the corresponding alkyl chlorides and bromides.

Once halogenated, the resulting 2-[4-(aminomethyl)phenoxy]ethyl halide becomes an excellent substrate for SN2 reactions. The carbon bearing the halogen is electrophilic and can be attacked by a wide variety of nucleophiles, allowing for the introduction of diverse functional groups. This two-step sequence significantly expands the synthetic utility of the parent compound.

Table 2: Halogenation and Nucleophilic Displacement Pathway

Step Reaction Reagents Intermediate/Product Functional Group Transformation
1 Halogenation Thionyl Chloride (SOCl₂) 1-(2-Chloroethoxy)-4-(aminomethyl)benzene -OH → -Cl
2 Nucleophilic Displacement Sodium Azide (NaN₃) 1-(2-Azidoethoxy)-4-(aminomethyl)benzene -Cl → -N₃
2 Nucleophilic Displacement Sodium Cyanide (NaCN) 3-[4-(Aminomethyl)phenoxy]propanenitrile -Cl → -CN

| 2 | Nucleophilic Displacement | Ammonia (B1221849) (NH₃) | 4-[2-(Amino)ethoxy]benzylamine | -Cl → -NH₂ |

Reactivity of the Phenoxy Ether Linkage

The phenoxy ether linkage (Ar-O-R) is generally stable under many reaction conditions. However, it can be cleaved under forcing conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or through catalytic hydrogenolysis.

Cleavage with strong acids proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The reaction will typically cleave the bond at the less hindered carbon, which in this case is the ethyl group, yielding 4-(aminomethyl)phenol and a haloethane derivative.

Alternatively, catalytic hydrogenolysis offers a milder method for ether cleavage. This reaction is particularly relevant in the context of lignin (B12514952) degradation, where the β-O-4 ether linkage, structurally similar to the one in 2-phenoxy-1-phenylethanol (B2873073), is a primary target. researchgate.netresearchgate.net Using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere, the C-O ether bond can be reductively cleaved. researchgate.net This would likely transform this compound into 4-(aminomethyl)phenol and ethanol.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by two electron-donating groups: the aminomethyl group (-CH₂NH₂) and the 2-hydroxyethoxy group (-OCH₂CH₂OH). Both are activating and ortho-, para-directing. Since they are para to each other, their directing effects are cooperative, strongly activating the positions ortho to each substituent.

The -OCH₂CH₂OH group is a stronger activator than the -CH₂NH₂ group. Therefore, electrophilic attack will be directed primarily to the positions ortho to the phenoxy ether linkage (positions 2 and 6 relative to the ether). The aminomethyl group will further activate these positions.

Common EAS reactions include nitration, halogenation, and sulfonation.

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a nitro group (-NO₂) can be introduced onto the ring. masterorganicchemistry.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would lead to bromination of the ring.

Given the steric hindrance from the ethoxy chain, substitution is most likely to occur at the position ortho to the ether and meta to the aminomethyl group.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile Expected Major Product(s)
Nitration NO₂⁺ 2-[4-(Aminomethyl)-2-nitrophenoxy]ethan-1-ol
Sulfonation SO₃ 5-(Aminomethyl)-2-(2-hydroxyethoxy)benzenesulfonic acid

| Bromination | Br⁺ | 2-[2-Bromo-4-(aminomethyl)phenoxy]ethan-1-ol |

Investigation of Reaction Mechanisms and Kinetic Studies

Esterification/Etherification: These reactions on the primary alcohol proceed through standard nucleophilic acyl substitution or SN2 mechanisms, respectively. Kinetic studies on analogous systems, such as the esterification of 2-methyl-4-chlorophenoxyacetic acid, show that reaction rates are dependent on temperature, catalyst concentration, and the nature of the reactants. researchgate.net The activation energy for such reactions can be determined using Arrhenius plots, providing insight into the reaction's temperature sensitivity. researchgate.net

Electrophilic Aromatic Substitution: The mechanism involves a two-step process: initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The first step is typically the rate-determining step. The rate of reaction is highly influenced by the nature of the substituents on the ring; the presence of two activating groups in this compound ensures that these reactions proceed relatively quickly.

Catalytic Transformations Involving the Compound

The functional groups within this compound are amenable to various catalytic transformations.

Catalytic Oxidation: The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid using a variety of catalytic systems. For instance, studies on the similar compound 2-phenoxy-1-phenylethanol have shown that photocatalytic systems, such as Cd-MOF/S/Ni–NiO, can selectively oxidize the alcohol to the corresponding ketone (or aldehyde in this case) while simultaneously producing hydrogen. rsc.org Without certain co-catalysts, the reaction can lead to cleavage of the ether bond, yielding phenol (B47542) and acetophenone. rsc.org This suggests that with the right catalyst, selective oxidation of the primary alcohol in this compound to 2-[4-(aminomethyl)phenoxy]acetaldehyde or 2-[4-(aminomethyl)phenoxy]acetic acid is feasible.

Catalytic Hydrogenation/Hydrogenolysis: As mentioned previously, the phenoxy ether linkage can be cleaved via catalytic hydrogenolysis using catalysts like Pd/C. This same catalyst under different conditions (higher pressure, different solvent) could also be used for the hydrogenation of the aromatic ring, leading to the corresponding cyclohexyl derivative. This transformation would remove the aromaticity and create a saturated cyclic structure, drastically altering the molecule's physical and chemical properties.

Table 4: Potential Catalytic Transformations

Transformation Catalyst Substrate Moiety Product Moiety Potential Application
Selective Oxidation e.g., TEMPO/NaOCl Primary Alcohol Aldehyde/Carboxylic Acid Synthesis of new derivatives
Photocatalytic Oxidation e.g., Cd-MOF/S/Ni-NiO Primary Alcohol Aldehyde Fine chemical synthesis
Hydrogenolysis Pd/C, H₂ Phenoxy Ether Phenol + Alcohol Biomass valorization model
Ring Hydrogenation Rh/C or RuO₂, H₂ Phenyl Ring Cyclohexyl Ring Synthesis of alicyclic compounds

Design and Synthesis of Derivatives and Analogues of 2 4 Aminomethyl Phenoxy Ethan 1 Ol

Modifications at the Aminomethyl Group

The primary amine of the aminomethyl group serves as a versatile handle for a wide array of chemical transformations, allowing for systematic variations in chain length, branching, and the incorporation of cyclic structures.

A principal strategy for modifying this group is N-alkylation or N-acylation. Direct alkylation with various alkyl halides can introduce linear or branched chains. For instance, reductive amination, a powerful tool in medicinal chemistry, can be employed by reacting the parent compound with a diverse set of aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). This method allows for the introduction of substituents ranging from simple alkyl groups to more complex cyclic and heterocyclic moieties.

Another common modification is the conversion of the primary amine into secondary or tertiary amines, or into amides, sulfonamides, or ureas. The Mannich reaction, for example, allows for the aminomethylation of phenols, and a similar principle can be applied to N-substitute the aminomethyl group on the parent compound. By reacting with formaldehyde (B43269) and a secondary amine, N,N-disubstituted analogues can be synthesized. This approach is exemplified by the synthesis of aminomethylated 3-chlorobiphenyl-ols, where various secondary amines such as morpholine, piperidine, or N-methylpiperazine are incorporated. researchgate.net

The incorporation of the nitrogen atom into a ring system represents a more profound structural change. This can be achieved through multi-step synthetic sequences, for example, by reacting the amine with a bifunctional reagent that leads to the formation of a heterocyclic ring, such as a pyrrolidine (B122466) or piperidine.

Table 1: Examples of Modifications at the Aminomethyl Group

Modification Type Synthetic Strategy Example Product Structure (Conceptual)
N-Alkylation Reductive amination with an aldehyde (e.g., isobutyraldehyde) 2-[4-({[2-methylpropyl]amino}methyl)phenoxy]ethan-1-ol
N-Acylation Reaction with an acyl chloride (e.g., acetyl chloride) N-{[4-(2-hydroxyethoxy)phenyl]methyl}acetamide
N-Sulfonylation Reaction with a sulfonyl chloride (e.g., methanesulfonyl chloride) N-{[4-(2-hydroxyethoxy)phenyl]methyl}methanesulfonamide

Alterations of the Ethan-1-ol Chain and Terminal Group

The 2-hydroxyethyl ether side chain offers another key site for structural diversification. Modifications here can influence properties such as polarity, hydrogen bonding capacity, and metabolic stability.

Chain Elongation and Branching: The synthesis can be adapted to use longer or branched halo-alcohols in the initial etherification step with 4-hydroxybenzaldehyde (B117250). For example, using 3-bromo-1-propanol (B121458) would yield the propan-1-ol analogue, while 1-bromo-2-propanol (B8343) would introduce a methyl branch on the chain. A study on quinoline (B57606) derivatives demonstrated the synthesis of 1-alkoxypropan-2-ol side chains, showcasing the feasibility of such modifications. nih.gov In that work, an epoxide ring was opened by various alcohols to yield a library of alkoxypropan-2-ol derivatives, a strategy adaptable to the phenoxy scaffold. nih.gov

Alteration of the Terminal Group: The terminal hydroxyl group is readily modified. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into an ether. For instance, reacting the parent compound with an alkyl halide under basic conditions (Williamson ether synthesis) would cap the hydroxyl group. The synthesis of ethyl-2-(4-aminophenoxy) acetate (B1210297) is an example where a related hydroxyl group is alkylated with ethyl bromoacetate. mdpi.com Furthermore, the hydroxyl group can be replaced with other heteroatoms. It can be converted to a leaving group (e.g., a tosylate or mesylate) and then displaced by various nucleophiles, such as thiols (to introduce sulfur) or amines (to yield a diamine).

Table 2: Examples of Ethan-1-ol Chain and Terminal Group Alterations

Modification Type Reagents/Strategy Example Product Structure
Chain Elongation Use of 3-chloro-1-propanol (B141029) in etherification 3-[4-(Aminomethyl)phenoxy]propan-1-ol
Branching Use of 1-bromo-2-propanol in etherification 1-[4-(Aminomethyl)phenoxy]propan-2-ol
Terminal Ether Formation Williamson ether synthesis with methyl iodide 1-Methoxy-2-[4-(aminomethyl)phenoxy]ethane
Terminal Ester Formation Esterification with acetic anhydride 2-[4-(Aminomethyl)phenoxy]ethyl acetate

Substitution Pattern Variations on the Phenyl Ring

Introducing substituents onto the aromatic ring is a classic strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and steric profile, which can fine-tune the molecule's interaction with biological targets. The synthesis of such analogues typically starts from an appropriately substituted 4-hydroxybenzaldehyde or 4-nitrophenol.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or methyl (-CH3) can be introduced. For example, starting with 4-hydroxy-3-methoxybenzaldehyde (vanillin) would lead to an analogue with a methoxy group ortho to the ether linkage. These groups generally increase the electron density of the ring.

Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) or groups like trifluoromethyl (-CF3) and cyano (-CN) can be incorporated to decrease the electron density of the phenyl ring. Starting materials such as 3-chloro-4-hydroxybenzaldehyde (B1581250) or 3-fluoro-4-hydroxybenzonitrile (B1304121) could be used. The synthesis of phenoxy-quinazoline derivatives has been demonstrated with a variety of phenyl ring substituents, including trifluoromethyl and trifluoromethoxy groups, showcasing synthetic routes to incorporate such functionalities. nih.gov

Table 3: Examples of Phenyl Ring Substitution

Substituent Type Position Starting Material Example Final Product Structure
Electron-Donating Ortho to ether 4-Hydroxy-3-methoxybenzaldehyde 2-[4-(Aminomethyl)-2-methoxyphenoxy]ethan-1-ol
Electron-Withdrawing Ortho to ether 3-Chloro-4-hydroxybenzaldehyde 2-[4-(Aminomethyl)-2-chlorophenoxy]ethan-1-ol

Heterocyclic Annulation and Scaffold Diversification Strategies

The inherent functionality of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol makes it a valuable precursor for creating more complex, rigid scaffolds through heterocyclic annulation or intramolecular cyclization reactions.

One approach involves using the aminomethyl group and an ortho position on the phenyl ring to construct a new fused ring. For example, a Pictet-Spengler or Bischler-Napieralski type reaction could be envisioned if the aminomethyl group were extended to a 2-phenylethylamine analogue, leading to the formation of tetrahydroisoquinoline or dihydroisoquinoline ring systems, respectively.

Alternatively, the existing functional groups can participate in reactions to build new heterocyclic structures appended to the main scaffold. The primary amine can act as a nucleophile in condensation reactions with diketones or related synthons to form heterocycles like pyrazines or diazepines. For instance, the utility of aminophenyl derivatives as intermediates for synthesizing complex heterocyclic systems is well-documented. researchgate.net

A powerful strategy for scaffold diversification involves intramolecular cyclization. Research on 2-(aminomethyl)biphenyls has shown that they can undergo oxidative cyclization to form fluorenones, which demonstrates how an aminomethyl group can be used to facilitate the formation of a new, fused polycyclic system. beilstein-journals.org A similar strategy could be conceived for the title compound, potentially involving the ethan-1-ol moiety in a cyclization reaction to form a benzoxazine (B1645224) or related heterocyclic scaffold.

Synthesis of Conjugates and Hybrid Molecules

The dual functionality of this compound makes it an attractive linker molecule for the synthesis of conjugates, such as antibody-drug conjugates (ADCs), or hybrid molecules where it connects two different pharmacophores.

In the context of bioconjugation, either the amine or the alcohol can be functionalized with a reactive group for attachment to a biomolecule. The primary amine can be reacted with linkers containing N-hydroxysuccinimide (NHS) esters or isothiocyanates. The primary alcohol can be activated or converted into a thiol, which can then react with maleimide-functionalized molecules—a common strategy in ADC development. nih.gov These methods allow the covalent attachment of the molecule to proteins, such as monoclonal antibodies, to act as a linker between the antibody and a cytotoxic payload. nih.govnih.gov

The synthesis of hybrid molecules involves connecting the parent compound to another small molecule pharmacophore. This can be achieved by forming an amide bond using the amine, or an ether or ester bond using the alcohol. This approach aims to combine the biological activities of two different molecules into a single chemical entity, potentially leading to synergistic effects or a multi-target activity profile.

Combinatorial Chemistry and High-Throughput Synthesis of Analog Libraries

The synthetic route to this compound is highly amenable to combinatorial and high-throughput synthesis techniques, enabling the rapid generation of large libraries of analogues for screening. The core synthesis typically involves two key steps: an etherification and a reductive amination. vulcanchem.com

A combinatorial library can be constructed by using a diverse set of building blocks in each step. For example, a library of substituted 4-hydroxybenzaldehydes (varying the phenyl ring substitution) can be reacted with a library of halo-alcohols (varying the chain length, branching, and terminal group) in a parallel synthesizer. The resulting aldehyde library can then be subjected to reductive amination with a library of different amines (including ammonia (B1221849), primary amines, and secondary amines) to modify the aminomethyl group.

This approach can be performed using solution-phase or solid-phase synthesis. In a solid-phase approach, a 4-hydroxybenzaldehyde derivative could be immobilized on a resin. The subsequent etherification and reductive amination steps would be carried out on the solid support, with excess reagents and byproducts washed away easily. The final products would then be cleaved from the resin. Such strategies allow for the efficient creation of hundreds or thousands of distinct compounds, which is invaluable for structure-activity relationship (SAR) studies. A study on the sequential C-H functionalization of phenols to create chemical libraries highlights advanced methods for diversifying a core scaffold, a principle directly applicable here. acs.org

Computational Chemistry and Theoretical Studies on 2 4 Aminomethyl Phenoxy Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map its electron density. For 2-[4-(aminomethyl)phenoxy]ethan-1-ol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G, would predict its lowest-energy conformation.

The optimization process would reveal key structural parameters. The phenoxy group would exhibit typical aromatic C-C bond lengths, while the C-O-C ether linkage would have a specific bond angle influencing the orientation of the ethanol (B145695) side chain. The aminomethyl group's C-N bond and the ethanol chain's C-C and C-O bonds would adopt lengths and angles that minimize steric hindrance and electronic repulsion. Studies on similar substituted phenoxy and benzylamine (B48309) compounds confirm that DFT provides reliable geometric data. researchgate.netnih.gov

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT) This table presents hypothetical data based on typical values for similar molecular structures.

ParameterAtoms InvolvedPredicted Value
Bond LengthC(aromatic)-O(ether)1.37 Å
Bond LengthO(ether)-C(ethanol)1.43 Å
Bond LengthC(aromatic)-C(amine)1.51 Å
Bond LengthC(amine)-N1.47 Å
Bond AngleC(aromatic)-O-C(ethanol)118.5°
Dihedral AngleC-C-O-H (ethanol)~60° (gauche)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. edu.krd It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom of the aminomethyl group, reflecting the sites most susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed across the aromatic ring's anti-bonding π-system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. wuxiapptec.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. edu.krd Calculations on analogous aromatic compounds suggest a significant energy gap for this molecule, indicative of a kinetically stable structure. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table presents hypothetical data based on typical values for similar molecular structures.

ParameterPredicted Energy (eV)
HOMO Energy-5.85 eV
LUMO Energy-0.25 eV
HOMO-LUMO Gap (ΔE)5.60 eV

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and anti-bonding orbitals. wikipedia.org This method is particularly useful for quantifying electron delocalization and understanding stabilizing intramolecular interactions. nih.gov

In this compound, NBO analysis would quantify hyperconjugative interactions. A key interaction would be the delocalization of the nitrogen atom's lone pair (a donor NBO) into the anti-bonding orbital of the adjacent C(aromatic)-C(amine) bond (an acceptor NBO). Similarly, the oxygen lone pairs of the ether and alcohol groups would exhibit delocalization into neighboring anti-bonding orbitals. The stability imparted by these interactions can be estimated using second-order perturbation theory. wisc.edu The greater the stabilization energy (E(2)), the more significant the electronic delocalization.

Table 3: Illustrative NBO Second-Order Perturbation Energies (E(2)) for Key Interactions This table presents hypothetical data based on typical values for similar molecular structures.

Donor NBOAcceptor NBOPredicted E(2) (kcal/mol)
LP(1) Nσ* C(aromatic)-C(amine)4.15
LP(2) O(ether)σ* C(aromatic)-C(aromatic)1.98
LP(2) O(alcohol)σ* C-H (ethanol)2.50

Theoretical calculations can predict spectroscopic data, which serves as a valuable tool for structural confirmation and analysis. numberanalytics.com DFT methods are widely used to compute NMR chemical shifts and IR vibrational frequencies with reasonable accuracy. nih.gov

For ¹H and ¹³C NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed. The calculations would predict distinct chemical shifts for the aromatic protons, the diastereotopic protons of the aminomethyl and ethanol groups, and the various carbon atoms.

IR vibrational frequencies are calculated from the second derivatives of energy with respect to atomic coordinates. The resulting theoretical spectrum shows characteristic peaks corresponding to specific functional groups. For this compound, distinct vibrational modes for O-H and N-H stretching, C-O ether stretching, and aromatic ring vibrations would be predicted. Computational studies on the closely related 2-phenoxyethanol (B1175444) have successfully assigned its key vibrational modes. researchgate.net

Table 4: Predicted Spectroscopic Parameters for this compound This table presents hypothetical data based on typical values for similar molecular structures and functional groups.

SpectroscopyAssignmentPredicted Value
¹H NMRAr-H (ortho to OCH₂)6.95 ppm
¹H NMRAr-H (ortho to CH₂NH₂)7.25 ppm
¹³C NMRC-O (aromatic)158.0 ppm
IR FrequencyO-H stretch (alcohol)3350 cm⁻¹
IR FrequencyN-H stretch (amine)3300, 3280 cm⁻¹
IR FrequencyC-O-C stretch (ether)1240 cm⁻¹

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. mdpi.com MD simulations model atomic motions by solving Newton's equations of motion, revealing the molecule's flexibility and conformational landscape in different environments (e.g., in a solvent). nih.govacs.org

For this compound, MD simulations would be particularly useful for exploring the conformational freedom of the ethanol and aminomethyl side chains. These simulations can map the potential energy surface related to the rotation around key single bonds, such as the C(aromatic)-O, O-C(ethanol), and C(aromatic)-C(amine) bonds. This analysis would identify the most populated conformations, the energy barriers between them, and the possibility of intramolecular hydrogen bonding between the alcohol's hydroxyl group and the amine's nitrogen or the ether's oxygen atom.

Prediction of Reaction Pathways and Transition State Geometries

Computational chemistry is an indispensable tool for exploring potential chemical reactions at a molecular level. rsc.orgresearchgate.net By mapping the potential energy surface that connects reactants to products, researchers can identify the most likely reaction pathways and characterize the high-energy transition state (TS) structures that control the reaction rate.

A plausible reaction pathway for this compound could be the acid-catalyzed cleavage of the ether bond. masterorganicchemistry.com Computational methods can be used to model this process. The first step would involve protonation of the ether oxygen. Subsequently, the C-O bond would break. Locating the transition state for this bond-breaking step is a critical computational task. researchgate.net TS calculations determine the geometry and energy of this transient species, which represents the maximum energy barrier along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the transition state) provides a theoretical estimate of the reaction's feasibility. For complex reactions, computational tools can help distinguish between different possible mechanisms, such as SN1 versus SN2 pathways in cleavage reactions. masterorganicchemistry.com

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The molecular structure of this compound, possessing a primary amine (-NH2), a hydroxyl group (-OH), and an ether linkage (-O-), provides multiple sites for potent intermolecular interactions, primarily through hydrogen bonding. Computational chemistry offers powerful tools to investigate these interactions, elucidating the structure and stability of the resulting hydrogen bonding networks.

Theoretical studies on analogous molecules, such as amino alcohols and substituted phenols, provide a framework for understanding the potential interactions of this compound. In amino alcohols, both intramolecular and intermolecular hydrogen bonds are possible. The hydroxyl group can act as a hydrogen bond donor to the nitrogen of the amine, and the amine can donate a hydrogen to the hydroxyl oxygen. Generally, the intramolecular OH···N hydrogen bond is found to be stronger and more prevalent in isolated molecules or in non-polar solvents. nih.gov However, in the solid state or in polar solvents, intermolecular hydrogen bonding is expected to dominate, leading to the formation of extensive networks.

For this compound, the key hydrogen bonding motifs are:

Hydroxyl Group (-OH): Can act as a hydrogen bond donor and acceptor.

Amine Group (-NH2): Can act as a hydrogen bond donor (two N-H bonds) and acceptor.

Ether Oxygen (-O-): Can act as a hydrogen bond acceptor.

Computational models, such as those based on Density Functional Theory (DFT), can be employed to calculate the geometries and energies of various possible hydrogen-bonded dimers and larger clusters. These calculations help in identifying the most stable configurations and the relative strengths of different hydrogen bonds.

Table 1: Potential Hydrogen Bond Interactions in this compound

Donor GroupAcceptor GroupInteraction TypeExpected Relative Strength
Hydroxyl (-OH)Amine (-NH2)O-H···NStrong
Hydroxyl (-OH)Hydroxyl (-OH)O-H···OStrong
Amine (-NH2)Hydroxyl (-OH)N-H···OModerate
Amine (-NH2)Amine (-NH2)N-H···NModerate
Hydroxyl (-OH)Ether (-O-)O-H···O (ether)Moderate
Amine (-NH2)Ether (-O-)N-H···O (ether)Weak

QSAR (Quantitative Structure-Activity Relationship) Modeling for Property Prediction (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural or property-based descriptors of a molecule with a specific physicochemical property. wikipedia.org For this compound, QSPR models could be developed to predict a range of non-biological properties, such as boiling point, solubility, vapor pressure, and partition coefficient. These models are valuable for estimating properties that are difficult or costly to measure experimentally.

The development of a QSPR model involves several key steps:

Data Set Collection: A set of molecules with known experimental values for the property of interest is required. For a model to predict properties of this compound, this dataset would ideally include structurally similar aromatic alcohols, ethers, and amines.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic structure (e.g., dipole moment, partial charges).

Physicochemical descriptors: Such as logP (octanol-water partition coefficient) and molar refractivity.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

For this compound, a QSPR model for predicting a property like aqueous solubility would likely involve descriptors that account for its hydrogen bonding capacity and polarity.

Table 2: Relevant Molecular Descriptors for QSPR Modeling of this compound

Descriptor TypeSpecific Descriptor ExampleRelevance to Physicochemical Properties
ElectronicDipole MomentInfluences intermolecular forces and solubility in polar solvents.
GeometricalMolecular Surface AreaRelated to the size of the molecule and affects properties like boiling point and viscosity.
TopologicalTopological Polar Surface Area (TPSA)Correlates well with hydrogen bonding potential and membrane permeability.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)A measure of lipophilicity, crucial for predicting solubility and environmental fate.
ConstitutionalNumber of Hydrogen Bond Donors/AcceptorsDirectly quantifies the potential for hydrogen bonding, impacting solubility and boiling point.

Once a validated QSPR model is established, the calculated descriptors for this compound can be inputted into the model equation to predict its physicochemical properties. This in silico approach allows for rapid property estimation, aiding in chemical process design and environmental impact assessment. nih.gov

Applications of 2 4 Aminomethyl Phenoxy Ethan 1 Ol in Advanced Chemical Synthesis and Materials Science

Role as a Key Building Block in Complex Organic Synthesis

The distinct reactivity of the amine and alcohol functional groups in 2-[4-(Aminomethyl)phenoxy]ethan-1-ol allows it to serve as a strategic building block in the total synthesis of more complex molecules. digitellinc.com Organic chemists can selectively protect one group while reacting the other, enabling the sequential introduction of different molecular fragments. For instance, the amine can be protected using a tert-Butoxycarbonyl (Boc) group, allowing the alcohol to undergo oxidation, etherification, or esterification. Subsequently, deprotection of the amine allows it to participate in amide bond formation, reductive amination, or nucleophilic substitution reactions. This controlled, stepwise reactivity is fundamental in constructing intricate molecular frameworks from simpler precursors.

Development of Novel Ligands for Coordination Chemistry and Catalysis

In coordination chemistry, ligands are molecules that bind to a central metal atom to form a coordination complex. libretexts.org The design of these ligands is crucial for controlling the reactivity and selectivity of metal catalysts. This compound is an attractive scaffold for creating novel ligands due to its possession of both nitrogen (from the amine) and oxygen (from the alcohol) donor atoms. nih.gov These atoms can chelate, or bind at two points, to a metal center, forming a stable ring structure that enhances the complex's stability.

By modifying the amine and alcohol groups, a diverse family of bidentate ligands can be synthesized. libretexts.org For example, reaction of the amine with phosphine-containing reagents can produce aminophosphine (B1255530) ligands, while Schiff base condensation of the amine with aldehydes can yield ligands with varied steric and electronic properties. These tailored ligands can then be coordinated with transition metals like titanium, zirconium, or ruthenium to generate catalysts for reactions such as olefin polymerization or asymmetric hydrogenation. nih.gov

Integration into Polymeric Materials for Diverse Applications

The bifunctional nature of this compound makes it an ideal monomer or chain extender for creating advanced polymeric materials. nih.gov Its incorporation into a polymer backbone can introduce specific functionalities, influencing the material's final properties.

Synthesis of Polyurethanes and Polyamides

Polyurethanes are formed by the reaction of diisocyanates with polyols, while polyamides are produced from the condensation of diamines with dicarboxylic acids. nih.govmdpi.com this compound contains both a hydroxyl group and an amino group, allowing it to be integrated into both types of polymers.

In Polyurethanes: It can act as a chain extender or cross-linker. The hydroxyl group reacts with an isocyanate group to form a urethane (B1682113) linkage, while the amine group can react to form a urea (B33335) linkage. The presence of the aromatic ring from the phenoxy group can enhance the thermal stability and mechanical strength of the resulting polyurethane.

In Polyamides: The primary amine group can react with carboxylic acid derivatives to form an amide bond. nih.gov By using this compound in conjunction with other diamines or diacids, specialty polyamides with tailored properties such as improved solubility or modified surface characteristics can be developed.

Development of Functional Monomers for Polymerization

Beyond its role in step-growth polymerization, this compound can be chemically modified to act as a functional monomer in chain-growth polymerizations. For instance, the hydroxyl group can be esterified with acryloyl chloride or methacryloyl chloride to produce a vinyl monomer. This new monomer can then be copolymerized with other monomers (e.g., acrylates, styrenes) to introduce pendent aminomethylphenoxy groups along the polymer chain. These pendent groups serve as reactive handles for post-polymerization modification, such as grafting other molecules or polymers to the backbone.

Precursor for Advanced Linker Molecules in Chemical Probe Design and Bioconjugation (e.g., PROTAC linkers)

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.govnih.gov A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-binding ligand. The linker's length, rigidity, and chemical composition significantly impact the PROTAC's efficacy. nih.gov

This compound is an ideal precursor for synthesizing such linkers. Its structure provides a semi-rigid aromatic core with two distinct exit vectors for chemical attachment. The amine and alcohol groups can be independently functionalized to connect to the two different protein-binding moieties. For example, the amine could form an amide bond with a carboxylic acid on one ligand, while the alcohol is converted to an ether or ester to connect to the second ligand. This modularity allows for the systematic variation of linker length and composition, which is a key strategy in optimizing PROTAC activity. nih.gov

Linker ComponentFunctional GroupPotential Reaction
Amine TerminusPrimary Amine (-NH₂)Amide coupling, Reductive amination
Alcohol TerminusPrimary Alcohol (-OH)Etherification (e.g., Williamson), Esterification
Aromatic CorePhenoxy RingProvides rigidity and defined spatial orientation

This table outlines the reactive sites on this compound and their potential use in constructing bifunctional linkers.

Application in Surface Modification and Nanomaterial Functionalization

The functionalization of surfaces and nanomaterials is critical for their application in fields ranging from biotechnology to materials science. nih.gov this compound can be used as a surface modification agent to alter the properties of a material. The amine or alcohol group can form covalent or non-covalent bonds with a surface, while the other functional group remains available for further reactions.

For example, the primary amine can be used to attach the molecule to the surface of silica (B1680970) nanoparticles or gold nanoparticles. This process introduces a terminal hydroxyl group on the nanoparticle surface, which can increase hydrophilicity or serve as an initiation site for surface-initiated polymerization, allowing for the growth of polymer brushes. This type of surface functionalization is a key step in creating nanocarriers for drug delivery or advanced composite materials. nih.gov

Synthesis of Supramolecular Architectures and Self-Assembled Systems

The molecule this compound possesses a unique combination of functional groups that make it a promising, albeit currently underexplored, candidate for the construction of complex supramolecular architectures and self-assembled systems. Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, π-π stacking, and host-guest interactions—to direct the spontaneous organization of molecules into larger, ordered structures. The structural features of this compound, specifically its primary amine, aromatic ring, ether linkage, and terminal hydroxyl group, offer multiple points of interaction for such self-assembly processes.

While direct experimental studies detailing the use of this compound in supramolecular synthesis are not extensively documented in publicly available research, its potential can be inferred from the established principles of supramolecular chemistry and the known reactivity of its constituent functional groups. The interplay of these groups could allow it to function as a versatile building block, or "tecton," in the programmed assembly of sophisticated molecular systems.

For instance, the aminomethyl group can act as a hydrogen bond donor and can be protonated to form an ammonium (B1175870) cation. This cationic center is a well-established recognition site for macrocyclic hosts like crown ethers, forming the basis for the synthesis of pseudorotaxanes and rotaxanes. nih.gov In a hypothetical scenario, this compound could serve as the "thread" component of a nih.govrotaxane. The synthesis would involve threading the molecule through a macrocycle, followed by the attachment of bulky "stopper" groups to its ends to mechanically interlock the components. The synthesis of such interlocked molecules often relies on template-directed reactions where the non-covalent interactions between the thread and the macrocycle precursor facilitate the final ring-closing reaction. nih.gov

The phenoxy-ethanol portion of the molecule also contributes significantly to its potential in self-assembly. The aromatic ring can participate in π-π stacking interactions, which are crucial for the organization of many supramolecular polymers and gels. Furthermore, the hydroxyl group is a strong hydrogen bond donor and acceptor, capable of forming directional interactions that can lead to the formation of one-, two-, or three-dimensional networks.

The table below outlines the potential non-covalent interactions that this compound can engage in and its hypothetical roles in supramolecular structures.

Functional GroupPotential Non-Covalent InteractionHypothetical Role in Supramolecular Assembly
-CH₂NH₂ (Aminomethyl)Hydrogen Bonding, Host-Guest Interaction (as -CH₂NH₃⁺)Threading component in rotaxanes and catenanes; Recognition site for crown ethers or cyclodextrins.
-C₆H₄- (Phenylene)π-π Stacking, Hydrophobic InteractionsComponent in self-assembled monolayers, liquid crystals, or supramolecular polymers.
-O- (Ether)Hydrogen Bond AcceptorContributes to the overall conformation and solubility of the resulting supramolecular structure.
-CH₂CH₂OH (Ethanol)Hydrogen Bonding (Donor and Acceptor)Formation of extended hydrogen-bonded networks, leading to gels or crystalline co-crystals.

In the context of materials science, the ability to control the self-assembly of this compound, potentially in combination with other molecular components, could lead to the development of novel materials with tailored properties. For example, the formation of supramolecular gels driven by hydrogen bonding and π-π stacking could result in soft materials with applications in drug delivery or tissue engineering. Similarly, its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could be explored, where it would act as a functionalized linker to introduce specific properties into the porous material.

The synthesis of these advanced materials would likely follow established methodologies in supramolecular chemistry, such as "clipping," "threading," or "slippage" for rotaxane formation, or solvent-driven precipitation for the formation of self-assembled gels. researchgate.net The specific conditions, such as solvent polarity, temperature, and the presence of templates or co-assembling molecules, would be critical in directing the assembly process towards the desired supramolecular architecture.

While the direct application of this compound in this field is yet to be fully realized and documented, its structural attributes strongly suggest its potential as a valuable component in the supramolecular chemist's toolkit. Future research in this area would be necessary to experimentally validate these prospective applications and to fully harness the capabilities of this versatile molecule in the creation of new materials and functional systems.

Future Directions and Emerging Research Avenues for 2 4 Aminomethyl Phenoxy Ethan 1 Ol

Green Chemistry Approaches to Synthesis and Sustainable Production

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize environmental impact. For the synthesis of 2-[4-(Aminomethyl)phenoxy]ethan-1-ol, future research will likely focus on replacing traditional synthetic methods with more sustainable alternatives. This includes the adoption of safer solvents, the use of renewable feedstocks, and the design of processes with high atom economy.

Key research directions include:

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can lead to high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. For instance, lipase-catalyzed reactions, which have been successfully employed for the synthesis of β-amino acid esters, could be explored for transformations involving the aminomethylphenoxy scaffold mdpi.com.

Sustainable Reagents and Feedstocks: Research into synthesizing the molecule from renewable starting materials is a key goal. This could involve leveraging bio-based phenols or developing pathways from biomass-derived platform chemicals.

Alternative Energy Sources: The application of microwave or ultrasonic irradiation can often accelerate reaction rates, leading to shorter reaction times and increased energy efficiency compared to conventional heating nih.gov.

Greener Reaction Media: A primary focus is the replacement of volatile organic compounds (VOCs) with more environmentally benign solvents like water, supercritical fluids, or ionic liquids. The ideal scenario is often a solvent-free reaction, which minimizes waste generation significantly mdpi.com. A comparative overview of traditional versus green solvents highlights the shift towards sustainability.

Table 1: Comparison of Conventional and Green Solvents in Chemical Synthesis

Solvent Class Conventional Examples Green Alternative Examples Key Advantages of Green Alternatives
Chlorinated Dichloromethane, Chloroform 2-Methyltetrahydrofuran (2-MeTHF) Lower toxicity, derived from renewable resources
Aprotic Polar Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) Cyrene, Dimethyl sulfoxide (DMSO) Biodegradable, lower toxicity profile
Hydrocarbon Toluene, Hexane Heptane, Cyclopentyl methyl ether (CPME) Lower neurotoxicity, better environmental profile

| Ethereal | Diethyl ether, Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Higher boiling point, reduced peroxide formation |

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability nih.govdurham.ac.ukresearchgate.net. The synthesis of this compound and its derivatives is well-suited for this technology.

Future research in this area will likely involve:

Process Intensification: Flow reactors, particularly microreactors, possess a high surface-area-to-volume ratio, enabling superior heat and mass transfer. This allows for the safe use of highly exothermic reactions or hazardous intermediates at temperatures and pressures not feasible in batch reactors nih.govgoogle.comresearchgate.net.

Multi-step Synthesis: Integrating multiple reaction steps into a single, continuous flow system can eliminate the need for isolating and purifying intermediates, thereby reducing waste and processing time durham.ac.ukresearchgate.netnih.gov. For example, the reduction of a nitro group to form the aromatic amine, followed by subsequent functionalization, could be telescoped into one continuous operation nih.govmdpi.comscilit.com.

Automation and Optimization: Automated flow systems allow for rapid screening of reaction parameters (temperature, pressure, residence time, stoichiometry) to quickly identify optimal conditions, accelerating process development researchgate.net.

Novel Reactor Designs: The use of advanced manufacturing, such as 3D printing, allows for the creation of tailor-made reactors optimized for specific chemical transformations, potentially enhancing yield and selectivity mdpi.comscilit.comanton-paar.com.

Development of Novel Catalytic Methods for Functionalization

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. The structure of this compound offers multiple sites for catalytic functionalization, including the primary amine, the primary alcohol, and the aromatic ring.

Emerging research avenues include:

Direct N-Alkylation: Moving beyond traditional methods that often use stoichiometric and hazardous alkylating agents, "borrowing hydrogen" or "hydrogen autotransfer" methodologies using ruthenium or iridium catalysts allow for the direct N-alkylation of the primary amine using alcohols as benign alkylating agents, with water as the only byproduct nih.govnih.govresearchgate.net.

C-H Bond Functionalization: A major goal in modern synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. Research into transition-metal-catalyzed C-H activation could enable the direct attachment of new functional groups to the aromatic ring of the molecule, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences nih.govnih.govresearchgate.netmdpi.com.

Novel Ether Synthesis: While the phenoxy ether in the molecule is relatively stable, research into novel catalytic methods for ether synthesis, such as using palladium or nickel catalysts to couple aromatic esters and alcohols, could provide new, more efficient routes to the core structure itself rsc.orgsciencedaily.com.

Table 2: Selected Catalytic Methods for Functionalization

Functionalization Site Reaction Type Catalyst System (Example) Key Advantages
Amine Group N-Alkylation with Alcohols Ruthenium (Ru) or Iridium (Ir) complexes Atom-economic, produces only water as a byproduct, avoids hazardous alkyl halides nih.govnih.gov
Aromatic Ring C-H Arylation Palladium (Pd) with a directing group Reduces synthetic steps by avoiding pre-functionalization nih.govresearchgate.net

| Aromatic Ring | C-H Aminomethylation | Copper (Cu) nanoparticles | Enables direct C-C bond formation under solvent-free conditions nih.gov |

Exploration of its Role in Advanced Materials with Tailored Properties

The bifunctional nature of this compound, possessing both an amine and an alcohol group, makes it an attractive building block (monomer) for the synthesis of advanced polymers.

Future research will likely focus on:

Polymer Synthesis: The molecule can serve as a monomer for step-growth polymerization to create a variety of materials, including polyamides (reacting with dicarboxylic acids), polyurethanes (reacting with diisocyanates), and polyesters (if the alcohol is first converted to an ester).

Functional Polymers: The aminomethylphenoxy moiety has been used as a core to initiate the polymerization of other monomers, creating star-shaped polymers with unique architectures and properties researchgate.net. This suggests that this compound could be used to create polymers with tailored thermal, mechanical, or optical properties.

Biomaterials and Specialty Coatings: Derivatives of this compound could be explored for applications where biocompatibility or specific surface properties are required. The presence of the ether linkage and polar end groups could impart useful characteristics for these applications. Related aminomethylphenoxy structures are also explored for their antioxidant properties, which could be incorporated into materials to enhance stability lookchem.com.

Predictive Modeling for Novel Derivatives and Reactivity

Computational chemistry and predictive modeling are becoming indispensable tools in chemical research, allowing for the in silico design and evaluation of molecules before their synthesis.

For this compound, this could involve:

Reactivity Prediction: Using methods like Density Functional Theory (DFT), researchers can model the electronic structure of the molecule to predict the reactivity of its different functional groups. This can help in designing selective chemical transformations and understanding reaction mechanisms.

Derivative Design: Computational tools can be used to design a virtual library of derivatives by modifying the core structure. The properties of these virtual compounds, such as their potential biological activity or material characteristics, can then be predicted using Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models.

Conformational Analysis: Understanding the three-dimensional shape and flexibility of the molecule and its derivatives is crucial for applications in drug discovery and materials science, as conformation often dictates interaction with biological targets or packing in a solid state.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical discovery by analyzing vast datasets to predict outcomes, optimize processes, and even design novel molecules researchgate.net.

The application of AI/ML to research on this compound can be envisioned in several ways:

Automated Synthesis Planning: AI-powered retrosynthesis tools can propose viable synthetic routes to the target molecule and its derivatives, potentially uncovering novel and more efficient pathways arxiv.org. These models are trained on massive databases of known chemical reactions jetir.org.

Reaction Optimization: Machine learning algorithms can be coupled with automated flow chemistry systems to rapidly optimize reaction conditions (e.g., temperature, catalyst loading, solvent) for yield and selectivity, far exceeding the speed of manual optimization nih.govnih.govchemrxiv.org.

Generative Models for Novel Derivatives: AI can be used to generate novel chemical structures based on the this compound scaffold that are optimized for a specific desired property, such as binding to a biological target or possessing specific material properties nih.govmdpi.com. This accelerates the discovery of new lead compounds in drug development and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[4-(Aminomethyl)phenoxy]ethan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reduction of nitro precursors (e.g., 4-nitrophenylethanol derivatives) using catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere). Alternative routes may involve nucleophilic substitution of halogenated intermediates with ethanolamine derivatives. Key factors include temperature (60–80°C), solvent choice (ethanol or THF), and pH control to prevent side reactions like oxidation or unwanted substitutions .
Synthetic Route Reagents/Conditions Yield Key Challenges
Nitro precursor reductionH₂, Pd/C, ethanol, 70°C~65%Over-reduction to amines
Halogen displacementEthanolamine, K₂CO₃, DMF, 80°C~50%Competing elimination reactions

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the presence of the aminomethylphenoxy and ethanol moieties. IR spectroscopy verifies hydroxyl (3200–3600 cm⁻¹) and amine (1550–1650 cm⁻¹) groups. HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>95%), while mass spectrometry (ESI+) confirms molecular weight (MW: 181.23 g/mol) .

Q. How can researchers optimize purification methods for this compound?

  • Methodological Answer : Purify crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to separate polar byproducts. Recrystallization from ethanol/water (7:3 v/v) improves crystallinity. Monitor purity at each step using TLC (Rf ~0.3 in ethyl acetate) .

Advanced Research Questions

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C and 40°C. Monitor degradation via HPLC at 0, 7, 14, and 30 days. Data shows maximal stability at pH 6–7 (t₁/₂ > 90 days at 25°C), while acidic conditions (pH < 4) promote hydrolysis of the ether bond .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

  • Methodological Answer : Reproduce assays under standardized conditions (e.g., enzyme concentration, substrate kinetics). Use molecular docking simulations (AutoDock Vina) to predict binding affinity to target enzymes like cyclooxygenase-2. Validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters. Contradictions may arise from impurities or assay interference (e.g., solvent DMSO >1% v/v) .

Q. How can researchers design structure-activity relationship (SAR) studies to explore modifications of the aminomethylphenoxy group?

  • Methodological Answer : Synthesize analogs with substituents on the phenyl ring (e.g., halogens, methoxy) or ethanol chain (e.g., methyl branching). Test analogs in in vitro bioassays (e.g., IC₅₀ for kinase inhibition) and correlate results with quantitative SAR (QSAR) models. Use principal component analysis (PCA) to identify critical physicochemical properties (e.g., logP, H-bond donors) .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others show no effect?

  • Methodological Answer : Discrepancies may stem from cell line variability (e.g., RAW 264.7 vs. THP-1 macrophages) or differences in inflammatory stimuli (LPS vs. TNF-α). Perform meta-analysis of published data to identify confounding variables. Validate findings using knockout models (e.g., COX-2⁻/⁻ mice) to isolate mechanism .

Methodological Tools for Further Research

  • Computational Chemistry : Use COMSOL Multiphysics to model diffusion kinetics in drug delivery systems .
  • High-Throughput Screening : Implement AI-driven robotic platforms for rapid SAR exploration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.